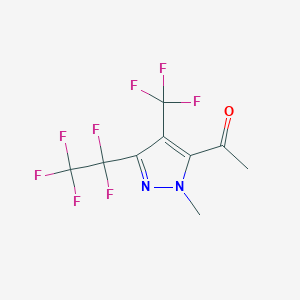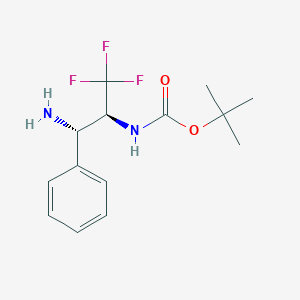
Tert-butyl ((2S,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ((2S,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate: is a chemical compound that features a tert-butyl group, an amino group, and a trifluoromethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((2S,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) groupThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the trifluoromethyl group or the phenyl ring, resulting in different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the phenyl ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl ((2S,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis .
Biology: Its trifluoromethyl group can serve as a probe for investigating biochemical pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific molecular pathways .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings .
Mecanismo De Acción
The mechanism by which tert-butyl ((2S,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biochemical pathways. The amino group may participate in hydrogen bonding, further influencing the compound’s activity .
Comparación Con Compuestos Similares
- tert-Butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride
- tert-Butyl carbamate
Comparison:
- tert-Butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride shares the tert-butyl and amino groups but lacks the trifluoromethyl and phenyl groups, making it less versatile in certain applications .
- tert-Butyl carbamate is a simpler compound with only the tert-butyl and carbamate groups. It is commonly used as a protecting group in organic synthesis but does not offer the same range of applications as tert-butyl ((2S,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate .
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structural features and reactivity make it a valuable tool for researchers and industry professionals alike.
Propiedades
Fórmula molecular |
C14H19F3N2O2 |
|---|---|
Peso molecular |
304.31 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C14H19F3N2O2/c1-13(2,3)21-12(20)19-11(14(15,16)17)10(18)9-7-5-4-6-8-9/h4-8,10-11H,18H2,1-3H3,(H,19,20)/t10-,11-/m0/s1 |
Clave InChI |
FYUQUCAINXCRGV-QWRGUYRKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]([C@H](C1=CC=CC=C1)N)C(F)(F)F |
SMILES canónico |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


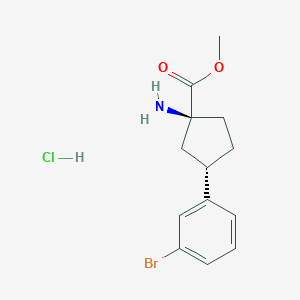
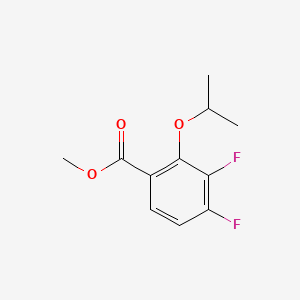
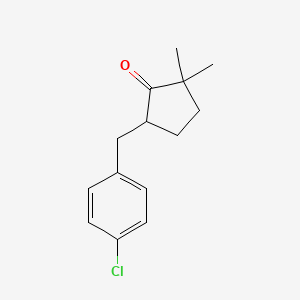
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
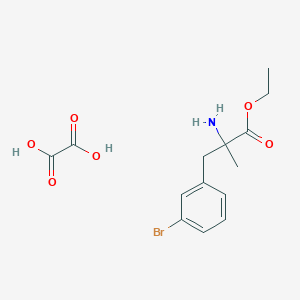
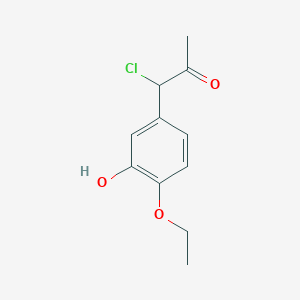
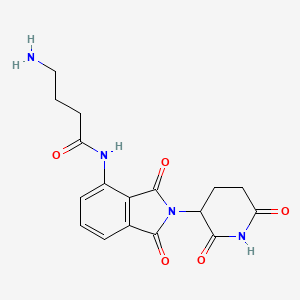
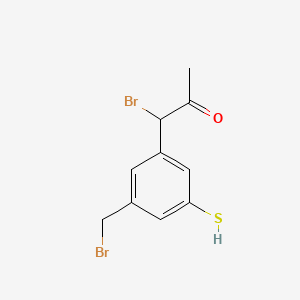
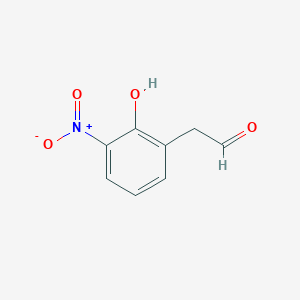

![(R)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B14034958.png)
